molecular formula C13H19FN4O2 B7980884 (R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B7980884
M. Wt: 282.31 g/mol
InChI Key: WWORVPHFHDKDJV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H19FN4O2 and its molecular weight is 282.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
5-Fluoro-2-aminopyrimidine, L-Proline, Di-tert-butyl dicarbonate, Triethylamine, Methanol, Ethyl acetate, Sodium hydroxide, Hydrochloric acid, Wate

Reaction
Step 1: Protection of L-Proline - L-Proline is reacted with di-tert-butyl dicarbonate and triethylamine in methanol to form the tert-butyl ester of L-Proline., Step 2: Preparation of 5-Fluoro-2-aminopyrimidine - 5-Fluoro-2-aminopyrimidine is prepared by reacting 5-fluorouracil with ammonia in ethanol., Step 3: Coupling of L-Proline tert-butyl ester and 5-Fluoro-2-aminopyrimidine - The protected L-Proline and 5-Fluoro-2-aminopyrimidine are coupled in ethyl acetate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the desired product., Step 4: Deprotection of tert-butyl ester - The tert-butyl ester is deprotected using sodium hydroxide in water to yield the final product, (R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid.

properties

IUPAC Name

tert-butyl (3R)-3-[(5-fluoropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWORVPHFHDKDJV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

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